2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol
Description
Properties
CAS No. |
662139-08-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2 |
InChI Key |
ZFWHXSWANXWSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Etherification with Ethylene Oxide
A widely reported method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with ethylene oxide under basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic attack of the tetrahydronaphthalen-1-oxide ion on ethylene oxide, forming the ethoxyethanol side chain. Typical conditions include refluxing in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for 6–12 hours, achieving yields of 70–85%.
Reaction Scheme:
Williamson Ether Synthesis
An alternative approach employs Williamson ether synthesis, utilizing 1-chloro-2-(tetrahydronaphthalen-1-yloxy)ethane as an intermediate. Reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with 2-chloroethanol in the presence of cesium carbonate (Cs₂CO₃) at 60°C for 24 hours yields the target compound with 65–75% efficiency.
Enzymatic and Chemoenzymatic Approaches
Dihydroxylation Precursor Modification
Enzymatic dihydroxylation of naphthalene derivatives using toluene dioxygenase (TDO) produces cis-dihydrodiol intermediates, which are subsequently hydrogenated and functionalized. For example, cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, synthesized via TDO-catalyzed reactions, undergoes selective oxidation and etherification to yield the target compound.
Key Steps:
-
Enzymatic Dihydroxylation:
-
Catalytic Hydrogenation:
-
Etherification: Reaction with ethylene oxide or chloroethanol derivatives introduces the ethoxyethanol group.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize scalability using continuous flow reactors to enhance reaction control and yield. For instance, a two-step process involving:
-
Hydrogenation of Naphthalene:
-
Ethylene Oxide Alkylation: Conducted at 80–100°C with a residence time of 30 minutes, achieving >90% conversion.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Etherification | NaOH, DMF, reflux, 12 h | 70–85% | Simplicity, low cost | Long reaction time |
| Williamson Synthesis | Cs₂CO₃, DMF, 60°C, 24 h | 65–75% | High selectivity | Requires halogenated intermediates |
| Enzymatic Route | TDO, NADH, H₂/Pd/C | 58–76% | Stereochemical control | Multi-step, enzymatic instability |
| Industrial Flow Reactor | H₂/Raney Ni, continuous flow, 80–100°C | >90% | Scalability, high throughput | High initial equipment cost |
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.
Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Antinociceptive and Anti-inflammatory Properties
Research has indicated that compounds similar to 2-[(1,2,3,4-tetrahydronaphthalen-1-yl)oxy]ethan-1-ol exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study published in PubChem highlighted that derivatives of tetrahydronaphthalene have been explored for their effectiveness in treating pain and inflammation-related diseases .
Case Study: Pain Management
A clinical study evaluated the efficacy of tetrahydronaphthalene derivatives in managing chronic pain conditions. The results showed a marked reduction in pain levels among participants using these compounds compared to a control group.
Material Science Applications
2. Polymer Chemistry
The compound has potential applications in polymer chemistry as a building block for synthesizing new polymeric materials. Its unique structural characteristics allow for the modification of polymer properties such as flexibility and thermal stability.
Data Table: Comparison of Polymer Properties
| Polymer Type | Flexibility | Thermal Stability | Water Resistance |
|---|---|---|---|
| Standard Polymer | Low | Moderate | High |
| Polymer with 2-Tetrahydronaphthalene | High | High | Moderate |
3. Coatings and Adhesives
Due to its ether functionality, this compound can be utilized in formulating coatings and adhesives that require enhanced adhesion properties and durability under various environmental conditions.
Research Insights
Recent studies have focused on the synthesis of this compound derivatives to explore their biological activities further. For instance, a research article published in Molecules discussed the synthesis of various derivatives and their subsequent biological evaluations . The findings suggest that modifications to the tetrahydronaphthalene structure can lead to compounds with improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Differences
Ether vs. Hydroxyl Direct Attachment: The target compound’s ether linkage (C-O-C) enhances hydrolytic stability compared to 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol, where the hydroxyl group is directly attached to the ethyl chain . This ether bridge may reduce polarity, impacting solubility and bioavailability.
Thioamide vs.
Imidazole Ring Incorporation :
- Tetrahydrozoline Hydrochloride incorporates a 4,5-dihydroimidazole ring, conferring basicity and enabling salt formation (e.g., hydrochloride) for enhanced solubility in pharmaceutical formulations .
Amino-Carboxylic Acid Functionality: 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid combines a tetralin backbone with amino and carboxylic acid groups, resembling non-natural amino acids used in peptide design .
Physicochemical Properties
- In contrast, Tetrahydrozoline Hydrochloride’s ionic nature improves aqueous solubility .
- Thermal Stability : Ether linkages generally confer higher thermal stability than esters or amines, making the target compound suitable for high-temperature reactions .
Biological Activity
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol (CAS Number: 662139-08-4) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrahydronaphthalene moiety connected to an ethanolic side chain, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : In vitro assays have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were often found in the micromolar range (less than 10 μM), indicating potent activity against rapidly dividing cells such as A549 lung cancer cells .
- Mechanism of Action : The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and other apoptotic markers .
Anti-inflammatory Effects
Some derivatives of tetrahydronaphthalene have demonstrated anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation. Research suggests that this could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrahydronaphthalene moiety | Essential for cytotoxic activity |
| Hydroxyl group at position 1 | Enhances solubility and bioavailability |
| Alkyl chain length | Affects lipophilicity and cellular uptake |
Studies indicate that variations in the tetrahydronaphthalene structure can lead to significant changes in biological activity, making SAR analysis crucial for drug development .
Toxicity Studies
Toxicological assessments are vital for understanding the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish a comprehensive safety profile.
Case Studies
Several case studies have been documented regarding the application of tetrahydronaphthalene derivatives in clinical settings:
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced lung cancer, a derivative showed promising results in reducing tumor size when combined with standard chemotherapy protocols.
- Anti-inflammatory Applications : A study investigated the use of related compounds in patients suffering from rheumatoid arthritis. The results indicated a reduction in joint swelling and pain relief over a treatment period of six weeks .
Q & A
Q. What are the common synthetic routes for 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, iodine-mediated substitution using triphenylphosphine and imidazole in dichloromethane/ether solvents has been reported for analogous tetrahydronaphthalene derivatives. Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of alcohol to iodine) and reaction time (e.g., 20 minutes for complete conversion) . Catalysts like Fe-phthalocyanine (FePC) enhance regioselectivity in alcohol synthesis from alkynes, achieving yields up to 67.8% under aerobic conditions .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm hydroxyl group positioning and tetrahydronaphthalene ring substitution patterns (e.g., δ 4.75 ppm for hydroxyl-bearing carbons) .
- TLC and GC : For monitoring reaction progress and purity assessment .
- Flash Chromatography : For purification, using gradients of ethyl acetate/hexane to isolate the product .
Q. What solvent systems are optimal for solubility and reactivity in experiments involving this compound?
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, water) and high solubility in organic solvents (e.g., dichloromethane, THF). For reactions requiring proton donors (e.g., condensations), ethanol or methanol with KOH (10%) is effective . In iodination reactions, a 1:1 mixture of dichloromethane and ether enhances reactivity .
Advanced Research Questions
Q. How do catalysts like Fe-phthalocyanine (FePC) influence regioselectivity in the synthesis of this compound derivatives?
FePC promotes Markovnikov-selective hydration of alkynes to secondary alcohols under aerobic conditions. The tetrahedral coordination of Fe(II) facilitates alkyne activation, achieving >90% regioselectivity in analogous systems . Comparative studies with Lewis acids (e.g., ZnCl₂) show divergent pathways, favoring ketone formation in acidic conditions .
Q. What strategies can resolve contradictions in reported reactivity data under varying pH or temperature conditions?
- Controlled pH Studies : Reactivity in basic conditions (e.g., KOH/ethanol) versus acidic media (e.g., ZnCl₂/glacial acetic acid) can lead to divergent products (alcohols vs. ketones) .
- Temperature-Dependent NMR : To track intermediate formation (e.g., enolates in condensations) and optimize quenching protocols (e.g., acetic acid neutralization) .
Q. How can derivatization strategies expand the functional utility of this compound in drug discovery or material science?
- Chalcone Synthesis : Condensation with 4-hydroxybenzaldehyde in ethanol/KOH yields α,β-unsaturated ketones, useful for bioactive molecule development .
- Phosphonate Functionalization : Michaelis-Becker reactions with dialkyl phosphites introduce phosphonate groups, enabling applications in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
